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Compound of Interest

Compound Name: 2-(4-Methoxybenzoyl)oxazole

Cat. No.: B1324201 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

comparative spectroscopic properties of 2-(4-methoxybenzoyl)oxazole and its ortho- and

meta-isomers. This guide provides an objective comparison of their spectral characteristics

supported by experimental data from related compounds and detailed methodologies for key

analytical techniques.

The structural nuances arising from the positional isomerism of the methoxy group on the

benzoyl ring of 2-(benzoyl)oxazoles significantly influence their electronic and conformational

properties. These differences are discernable through a multi-faceted spectroscopic approach,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis)

spectroscopy, and Mass Spectrometry (MS). Understanding these spectral distinctions is

paramount for the unambiguous identification and characterization of these compounds in

various research and development settings. This guide presents a comparative analysis of the

spectroscopic data for 2-(4-methoxybenzoyl)oxazole, 2-(3-methoxybenzoyl)oxazole, and 2-

(2-methoxybenzoyl)oxazole.

Data Presentation: A Comparative Summary of
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-(4-methoxybenzoyl)oxazole
and its positional isomers. Due to the limited availability of a complete experimental dataset for
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these specific molecules in a single source, the data presented is a combination of reported

values for closely related structures and predicted values based on established spectroscopic

principles.

Table 1: ¹H NMR Spectral Data (Predicted and Inferred)

Proton Assignment

2-(4-

Methoxybenzoyl)oxa

zole (para-)

2-(3-

Methoxybenzoyl)oxa

zole (meta-)

2-(2-

Methoxybenzoyl)oxa

zole (ortho-)

Oxazole H5 ~7.8-8.0 ppm (s) ~7.8-8.0 ppm (s) ~7.8-8.0 ppm (s)

Oxazole H4 ~7.3-7.5 ppm (s) ~7.3-7.5 ppm (s) ~7.3-7.5 ppm (s)

Benzoyl H2', H6'
~8.1-8.3 ppm (d, J ≈ 9

Hz)
- -

Benzoyl H3', H5'
~7.0-7.2 ppm (d, J ≈ 9

Hz)
- -

Benzoyl Aromatic Hs - ~7.1-7.8 ppm (m)[1] ~7.0-7.8 ppm (m)

Methoxy (-OCH₃) ~3.9 ppm (s) ~3.94 ppm (s)[1] ~3.9-4.0 ppm (s)

Table 2: ¹³C NMR Spectral Data (Predicted and Inferred)
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Carbon Assignment

2-(4-

Methoxybenzoyl)oxa

zole (para-)

2-(3-

Methoxybenzoyl)oxa

zole (meta-)

2-(2-

Methoxybenzoyl)oxa

zole (ortho-)

Carbonyl (C=O) ~182-185 ppm ~182-185 ppm ~182-185 ppm

Oxazole C2 ~160-163 ppm ~163.0 ppm[1] ~160-163 ppm

Oxazole C5 ~142-145 ppm ~142.2 ppm[1] ~142-145 ppm

Oxazole C4 ~128-130 ppm ~126.3 ppm[1] ~128-130 ppm

Benzoyl C1' ~125-128 ppm ~128.5 ppm[1] ~125-128 ppm

Benzoyl C2', C6' ~131-133 ppm - -

Benzoyl C3', C5' ~114-116 ppm - -

Benzoyl C4' ~164-166 ppm - -

Benzoyl Aromatic Cs - ~111.8-159.9 ppm[1] ~112-160 ppm

Methoxy (-OCH₃) ~55-56 ppm ~55.5 ppm[1] ~55-56 ppm

Table 3: IR and UV-Vis Spectroscopic Data (Predicted)

Spectroscopic

Technique

2-(4-

Methoxybenzoyl)oxa

zole (para-)

2-(3-

Methoxybenzoyl)oxa

zole (meta-)

2-(2-

Methoxybenzoyl)oxa

zole (ortho-)

IR: C=O Stretch

(cm⁻¹)
~1660-1680 ~1660-1680 ~1660-1680

IR: C=N Stretch

(cm⁻¹)
~1580-1610 ~1580-1610 ~1580-1610

IR: C-O Stretch (cm⁻¹)
~1250-1270 (asym),

~1020-1040 (sym)

~1250-1270 (asym),

~1020-1040 (sym)

~1250-1270 (asym),

~1020-1040 (sym)

UV-Vis: λmax (nm) ~280-300 ~270-290 ~260-280

Table 4: Mass Spectrometry Data (Predicted Fragmentation)
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Ion Assignment Predicted m/z Description

[M]⁺• 203.06 Molecular Ion

[M - •CH₃]⁺ 188.04
Loss of a methyl radical from

the methoxy group

[M - CO]⁺• 175.06 Loss of a carbonyl group

[M - •OCH₃]⁺ 172.05 Loss of a methoxy radical

[C₇H₇O]⁺ 107.05
Methoxybenzoyl cation (para-

isomer)

[C₇H₅O]⁺ 105.03 Benzoyl cation

[C₃H₂NO]⁺ 68.01 Oxazole ring fragment

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a

deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a

standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0

ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: -2 to 12 ppm.

Number of scans: 16-64, depending on the sample concentration.
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Relaxation delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0 to 220 ppm.

Number of scans: 1024 or more, depending on the sample concentration.

Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the powdered sample is placed directly onto the

ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by

grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the

mixture into a translucent disk.[2]

Instrumentation: A standard FTIR spectrometer is used.

Data Acquisition:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and

automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the analyte is prepared in a UV-transparent solvent,

such as ethanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock

solution is then serially diluted to prepare working solutions in the concentration range of 1-

10 µg/mL.
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Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition:

Wavelength range: 200-400 nm.

A cuvette containing the pure solvent is used as a blank to zero the absorbance.

The absorbance of the sample solutions is measured, and the wavelength of maximum

absorbance (λmax) is determined.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 µg/mL.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is typically used for this class of compounds.[3]

ESI-MS Parameters:

Ionization mode: Positive ion mode is generally preferred to observe the protonated

molecule [M+H]⁺.[3]

Capillary voltage: 3-4 kV.

Drying gas (N₂) flow rate: 5-10 L/min.

Drying gas temperature: 300-350 °C.

Fragmentor voltage: This is varied to induce fragmentation and observe characteristic

product ions.

Mandatory Visualization
The following diagrams illustrate the logical workflow for a comparative spectroscopic analysis

and the structural relationship between the isomers.
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Workflow for Comparative Spectroscopic Analysis
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Caption: Logical workflow for the comparative spectroscopic analysis of isomers.

Caption: Structural relationship of the investigated positional isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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